2-Amino-4-(S-butylsulfinimidoyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid is a non-proteinogenic α-amino acid. It is structurally related to homocysteine, where the thiol group is substituted with an oxo, imino, and butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(S-butylsulfinimidoyl)butanoic acid typically involves the modification of homocysteine. The thiol group of homocysteine is oxidized and then reacted with butylamine to introduce the butylsulfinimidoyl group . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(S-butylsulfinimidoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinimidoyl group can be further oxidized to form sulfonimidoyl derivatives.
Reduction: Reduction reactions can convert the sulfinimidoyl group back to the thiol group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various sulfonimidoyl and thiol derivatives, which can have different chemical and biological properties.
Scientific Research Applications
2-Amino-4-(S-butylsulfinimidoyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases related to oxidative stress and amino acid metabolism.
Industry: It is used in
Properties
CAS No. |
5684-53-7 |
---|---|
Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-amino-4-(butylsulfinimidoyl)butanoic acid |
InChI |
InChI=1S/C8H18N2O2S/c1-2-3-5-13(10)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) |
InChI Key |
MYTCSCQCWGPPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=N)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.